N,N-dimethyl-3-{3-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
Description
N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Properties
Molecular Formula |
C18H21N7S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C18H21N7S/c1-11(2)8-13-10-15(20-19-13)16-21-22-18-25(16)23-17(26-18)12-6-5-7-14(9-12)24(3)4/h5-7,9-11H,8H2,1-4H3,(H,19,20) |
InChI Key |
HCCDNKLUDCLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclocondensation reactions, followed by the construction of the triazole and thiadiazole rings via cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds to N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE include other pyrazole, triazole, and thiadiazole derivatives. These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical and biological properties. Examples of similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[1,5-c]pyrimidine derivatives
- Thiadiazole-based compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
